molecular formula C14H8N2O6S B8710086 9,10-Dihydro-9,10-dioxoanthracenediazonium hydrogen sulphate CAS No. 82-37-1

9,10-Dihydro-9,10-dioxoanthracenediazonium hydrogen sulphate

Cat. No. B8710086
CAS RN: 82-37-1
M. Wt: 332.29 g/mol
InChI Key: HUHDKWDLNBACFJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydro-9,10-dioxoanthracenediazonium hydrogen sulphate is a useful research compound. Its molecular formula is C14H8N2O6S and its molecular weight is 332.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Dihydro-9,10-dioxoanthracenediazonium hydrogen sulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Dihydro-9,10-dioxoanthracenediazonium hydrogen sulphate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82-37-1

Molecular Formula

C14H8N2O6S

Molecular Weight

332.29 g/mol

IUPAC Name

9,10-dioxoanthracene-1-diazonium;hydrogen sulfate

InChI

InChI=1S/C14H7N2O2.H2O4S/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1

InChI Key

HUHDKWDLNBACFJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.OS(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Briefly, 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1) was prepared by the diazotation of 1-amino-2,4-dibromoanthraquinone by adding sodium nitrite to a solution of the amine in concentrated sulfuric acid to give the 1-anthraquinonediazonium hydrogen sulfate which was subsequently converted to the 1-azidoanthraquinone by reacting with an aqueous solution of sodium azide. The azidoanthraquinone was azeotropically refluxed in toluene to provide, by evolution of nitrogen, the required isoxazole ring (1). Arylamination of 1 at the 5-position was accomplished with anhydrous AlCl3 in nitrobenzene at ambient temperature to give a moderate yield of the 6-arylamino substituted compound (2). A second amination was carried out at the 3-position using refluxing acetonitrile to give a moderate yield of (3). Next, hydrolysis of the benzoate ester (3) to the carboxylic acid (4) occurred under conditions of heating an aqueous solution of sodium hydroxide and methanol. The sodium carboxylate salt (5) was synthesized quantitatively by reacting (4) with sodium hydride in THF at room temperature.
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